molecular formula C22H31FO5 B193523 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione CAS No. 426-17-5

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione

Cat. No. B193523
CAS RN: 426-17-5
M. Wt: 394.5 g/mol
InChI Key: YYZXYYHUGHQGHI-CXSFZGCWSA-N
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Description

“9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C22H31FO5 . It is also known by other names such as “1,2-Dihydro Dexamethasone”, “RU 25008”, and "RU-25008" . The molecular weight of this compound is 394.5 g/mol . This compound is an isomer of dexamethasone and can be used as an anti-itch agent and for treating dermatitis and eczema .


Molecular Structure Analysis

The IUPAC name of this compound is "(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one" . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.5 g/mol . It has a computed XLogP3 value of 0.8, which is a measure of its lipophilicity . The compound has 3 hydrogen bond donors and 9 hydrogen bond acceptors . It also has 4 rotatable bonds .

Scientific Research Applications

Metabolic Fate in Laboratory Animals

Gordon and Morrison (1978) investigated the metabolic fate of triamcinolone acetonide, a compound closely related to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. They discovered that its major metabolites in various animals include C-21 carboxylic acids of the compound and its derivatives. This study provides insights into how this compound is processed in biological systems (Gordon & Morrison, 1978).

Synthesis and Anti-inflammatory Properties

Toscano et al. (1977) synthesized and evaluated the topical anti-inflammatory properties of derivatives of this compound. Their research indicates significant potential for topical anti-inflammatory applications, highlighting the compound's utility in medical treatments (Toscano et al., 1977).

Synthesis and Characterization of Derivatives

Kraan et al. (1993) focused on synthesizing and characterizing various hydroxylated derivatives of corticosteroids, which are structurally related to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. This research contributes to understanding the chemical properties and potential applications of such compounds (Kraan et al., 1993).

Biological Action of Glucocorticoid Alkylating Agents

El Masry et al. (1977) synthesized two alkylating glucocorticoids derived from compounds similar to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione to test their potential in alkylating glucocorticoid receptors. This research is crucial for understanding the interaction between these compounds and cellular receptors (El Masry et al., 1977).

Determination in Bovine Liver

Iglesias et al. (1999) developed a method for determining dexamethasone, a related compound, in bovine liver. This research is significant for understanding the presence and measurement of such compounds in biological tissues (Iglesias et al., 1999).

Pharmacological Profile for Allergic Rhinitis

Inoue et al. (2010) studied NS-126, a novel, lipophilic anti-inflammatory corticosteroid structurally related to 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. They found it promising as a therapeutic agent for allergic rhinitis, demonstrating the therapeutic potential of similar compounds (Inoue et al., 2010).

Structural Determination of Betamethasone Isomers

Chan et al. (1996) isolated and characterized isomers of betamethasone, which shares a similar structure with 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione. Their work contributes to the understanding of the structural properties of such steroids (Chan et al., 1996).

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZXYYHUGHQGHI-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962597
Record name 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione

CAS RN

426-17-5
Record name RU-25008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RU-25008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79UZ3ULI8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 2
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 3
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 4
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 5
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione
Reactant of Route 6
9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione

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